Calcium 4-methyl-2-oxopentanoate dihydrate

nitrogen balance postoperative catabolism muscle protein breakdown

Calcium 4-methyl-2-oxopentanoate dihydrate (CAS 352538-33-1), also known as calcium alpha-ketoisocaproate (Ca-KIC) dihydrate, is the calcium salt of the branched-chain keto acid derived from L-leucine catabolism. With a fixed dihydrate stoichiometry (C₁₂H₂₂CaO₈; MW 334.38 g/mol), it provides a precisely defined hydration state for reproducible aqueous solution preparation, distinguishing it from anhydrous and variably hydrated forms.

Molecular Formula C12H22CaO8
Molecular Weight 334.38 g/mol
CAS No. 352538-33-1
Cat. No. B12755457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 4-methyl-2-oxopentanoate dihydrate
CAS352538-33-1
Molecular FormulaC12H22CaO8
Molecular Weight334.38 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2]
InChIInChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2
InChIKeyZDWTWIPSCCEWEZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 4-Methyl-2-oxopentanoate Dihydrate (CAS 352538-33-1): A Defined-Hydration Branched-Chain Keto Acid Salt for Metabolic and Muscle Research


Calcium 4-methyl-2-oxopentanoate dihydrate (CAS 352538-33-1), also known as calcium alpha-ketoisocaproate (Ca-KIC) dihydrate, is the calcium salt of the branched-chain keto acid derived from L-leucine catabolism [1]. With a fixed dihydrate stoichiometry (C₁₂H₂₂CaO₈; MW 334.38 g/mol), it provides a precisely defined hydration state for reproducible aqueous solution preparation, distinguishing it from anhydrous and variably hydrated forms . As the keto analog of leucine, KIC occupies a central metabolic node at the intersection of branched-chain amino acid catabolism, nitrogen-sparing physiology, and insulin secretion modulation [2].

Why Calcium 4-Methyl-2-oxopentanoate Dihydrate Cannot Be Interchanged with Leucine, Sodium KIC, or Anhydrous KIC Salts in Research and Formulation


Despite sharing the KIC anion, calcium 4-methyl-2-oxopentanoate dihydrate is not functionally interchangeable with its closest analogs. Leucine and KIC exhibit distinct and sometimes opposing metabolic effects: KIC spares nitrogen postoperatively while leucine does not, and KIC stimulates insulin secretion under hyperglycemic conditions where leucine fails [1]. The sodium salt of KIC (CAS 4502-00-5) shows substantially lower aqueous solubility (~10 mg/mL in PBS) compared with the calcium dihydrate (~50 mg/mL in water), directly impacting solution preparation and bioavailability in experimental models . Furthermore, calcium KIC salts described as 'hydrate' (CAS 51828-95-6) lack defined water content (specifications allow up to 12% H₂O), introducing stoichiometric uncertainty that compromises precise molar calculations required in quantitative pharmacology, cell-based assays, and GMP manufacturing .

Calcium 4-Methyl-2-oxopentanoate Dihydrate: Quantitative Differential Evidence Versus Leucine, Sodium KIC, and Anhydrous KIC Salts


Nitrogen-Sparing Efficacy: KIC Superior to Leucine in Postoperative Protein Catabolism

In a randomized controlled trial of 21 postoperative patients receiving isonitrogenous infusions, sodium KIC (70 mmol/day) significantly improved nitrogen balance compared with glucose alone (p = 0.002), whereas leucine (70 mmol/day) had no significant effect on nitrogen balance, 3-methylhistidine excretion, or plasma prealbumin/retinol-binding protein concentrations [1]. This demonstrates that KIC possesses nitrogen-sparing properties the parent amino acid leucine lacks under identical clinical conditions. The calcium salt delivers the identical bioactive KIC anion with the added benefit of concomitant calcium delivery, which is relevant in catabolic states where calcium homeostasis may be compromised [2].

nitrogen balance postoperative catabolism muscle protein breakdown 3-methylhistidine

Insulin Secretion Under Hyperglycemic Stress: KIC Retains Efficacy Where Leucine Fails

Gao et al. (2003) demonstrated that leucine stimulates insulin secretion in low-glucose-cultured rat islets but loses all efficacy after high-glucose (HG) exposure; in contrast, KIC stimulates insulin secretion in both low-glucose and HG conditions [1]. HG pretreatment for 40 minutes abolished leucine-induced cytosolic Ca²⁺ rise in mouse islets without inhibiting KIC-induced Ca²⁺ increments or insulin secretion. Mechanistically, leucine sensing depends on glutamate dehydrogenase (GDH) activation, which HG exposure suppresses, whereas KIC operates through a transamination-dependent pathway that bypasses GDH [1]. This differential signaling architecture makes calcium KIC a superior tool compound for studying insulin secretion in diabetic or hyperglycemic models.

insulin secretion pancreatic beta-cell glucose toxicity leucine sensing

Aqueous Solubility: Calcium Dihydrate Form Provides ~5-Fold Higher Solubility Than Sodium KIC Salt

Calcium 4-methyl-2-oxopentanoate dihydrate exhibits aqueous solubility of approximately 50 mg/mL at 25°C , whereas sodium 4-methyl-2-oxovalerate (the sodium salt of KIC, CAS 4502-00-5) demonstrates solubility limited to ~10 mg/mL in PBS (pH 7.2) and ~5 mg/mL in ethanol . This ~5-fold solubility advantage of the calcium dihydrate salt facilitates the preparation of higher-concentration stock solutions for in vitro assays and improves flexibility in formulation design for in vivo dosing. The enhanced solubility is attributed to the crystalline lattice stabilization provided by hydrogen bonding between the two water molecules of crystallization and the oxo groups of the KIC anion .

aqueous solubility formulation solution preparation bioavailability

Defined Dihydrate Stoichiometry Eliminates Dosing Uncertainty Inherent to Variable-Hydrate Calcium KIC Forms

Calcium 4-methyl-2-oxopentanoate dihydrate (CAS 352538-33-1) possesses a fixed molecular formula of C₁₂H₂₂CaO₈ (MW 334.38 g/mol) with exactly two water molecules of crystallization per calcium cation [1]. In contrast, the commonly supplied 'hydrate' form (CAS 51828-95-6) is specified by multiple vendors with variable water content: TCI Chemicals reports water up to 12.0% with purity calculated on anhydrous substance , and Bidepharm lists purity as 97% with 11% H₂O content . The difference between 0%, 11%, and the theoretical dihydrate value of ~9.7% H₂O introduces up to a 12% mass correction factor when calculating molar concentrations. For in vitro pharmacology at precisely defined concentrations (e.g., IC₅₀ determinations) or GMP manufacturing of combination products, this hydration variability constitutes a significant source of systematic error.

hydration state stoichiometry quality control molar calculation GMP

GAKIC (Calcium KIC-Based) Ergogenic Effect: 22.5% Increase in Resistance Training Volume vs Placebo

Calcium 4-methyl-2-oxopentanoate serves as the KIC component in the glycine-arginine-alpha-ketoisocaproic acid calcium (GAKIC) formulation. In a randomized, counterbalanced, double-blind crossover study in resistance-trained men, acute GAKIC supplementation (10.2 g) significantly increased leg press total load volume by 22.5% compared with placebo (GAKIC: 31,564 ± 9,132 kg vs placebo: 25,763 ± 6,595 kg; p < 0.05) [1]. A separate study in college-age trained females confirmed this effect, with GAKIC increasing leg extension total load volume (GAKIC: 1,721.7 ± 479.9 kg vs placebo: 1,479.1 ± 396.8 kg; p < 0.01) [2]. While these studies evaluate the GAKIC complex rather than calcium KIC alone, they establish the KIC anion as a core functional component within a performance-enhancing formulation context.

ergogenic aid resistance exercise total load volume sports nutrition

HMB + KIC Combination Attenuates Exercise-Induced Muscle Damage Markers vs Placebo

Van Someren et al. (2005) examined the effects of combined HMB (3 g/day) and KIC (0.3 g/day, as the calcium or sodium salt) supplementation for 14 days prior to eccentric resistance exercise in non-resistance-trained males [1]. The HMB/KIC combination significantly attenuated plasma creatine kinase (CK) elevation, reduced the percentage decrement in 1-repetition maximum (1RM), diminished the percentage increase in limb girth, and lowered delayed onset muscle soreness (DOMS) at 24 hours post-exercise compared with placebo (all P < 0.05). While this study used a combination product, it establishes KIC as a functional synergist with HMB—the downstream leucine metabolite—in mitigating muscle damage. The defined hydration state of calcium KIC dihydrate is particularly relevant for such combination formulations, where precise stoichiometric control of each component is critical for batch-to-batch reproducibility [2].

exercise-induced muscle damage creatine kinase delayed onset muscle soreness recovery

Calcium 4-Methyl-2-oxopentanoate Dihydrate: Evidence-Backed Research and Industrial Application Scenarios


Postoperative and Critical Care Metabolic Research: Nitrogen-Sparing Intervention Studies

Calcium KIC dihydrate is the appropriate KIC source for clinical and preclinical studies investigating nitrogen-sparing therapies in surgical, trauma, or critical illness settings. The Sapir et al. (1983) data establish that KIC, but not leucine, significantly reduces nitrogen losses and muscle protein breakdown (3-methylhistidine excretion) in postoperative patients (p = 0.002) [1]. Calcium as the counter-cation provides the additional benefit of calcium delivery during catabolic states. Researchers designing parenteral nutrition or metabolic intervention protocols should select the dihydrate form to ensure precise molar dosing and to avoid the sodium load associated with sodium KIC, which may be undesirable in fluid-sensitive patient populations.

Pancreatic Beta-Cell and Diabetes Research: Leucine-Independent Insulin Secretion Assays

For laboratories studying insulin secretion under glucotoxic or diabetic conditions, calcium KIC dihydrate offers a tool compound that stimulates insulin release via a pathway distinct from leucine. Gao et al. (2003) demonstrated that KIC retains full insulinotropic activity under high-glucose conditions that silence leucine-mediated secretion [1]. The ~50 mg/mL aqueous solubility of the calcium dihydrate [2] facilitates preparation of concentrated stock solutions for perfusion and islet incubation experiments, minimizing solvent volume artifacts. Researchers should consider calcium KIC dihydrate over sodium KIC when calcium-signaling readouts (e.g., Ca²⁺ imaging) are central to the experimental design.

Sports Nutrition and Exercise Physiology: KIC-Containing Ergogenic Formulation Development

Calcium KIC dihydrate is the KIC component of GAKIC, which has demonstrated significant ergogenic effects in resistance exercise, increasing total load volume by 22.5% vs placebo in trained men (p < 0.05) [1] and 16.4% in trained females (p < 0.01) [2]. The HMB/KIC combination also attenuates exercise-induced muscle damage markers . For formulators developing KIC-containing sports supplements, the fixed dihydrate stoichiometry of CAS 352538-33-1 provides a quality attribute that ensures reproducible KIC content across production batches, directly addressing the hydration variability documented in generic 'hydrate' forms that contain 0–12% water [3].

Maple Syrup Urine Disease (MSUD) Neuroscience Research: KIC Neurotoxicity Modeling

KIC accumulates to neurotoxic concentrations (1–10 mM in plasma/CSF) in MSUD and directly reduces spontaneous neuronal network activity in a concentration-dependent manner, as demonstrated in cultured rat neuronal networks [1]. The precisely defined dihydrate stoichiometry of CAS 352538-33-1 is essential for preparing KIC solutions at the exact millimolar concentrations used in MSUD disease modeling, where even small dosing errors can alter the leucine:KIC ratio—a parameter shown to modulate the severity of neuronal network dysfunction [1]. The calcium salt form also permits investigation of calcium-mediated neurotoxicity pathways without introducing sodium as a confounding variable.

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